molecular formula C15H17N B7843505 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine

Cat. No.: B7843505
M. Wt: 211.30 g/mol
InChI Key: FOPQEOONDVKVNY-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group, connected to an ethan-1-amine moiety. It is a versatile compound with various applications in scientific research and industry.

Properties

IUPAC Name

2-[3-(4-methylphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-5-7-14(8-6-12)15-4-2-3-13(11-15)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPQEOONDVKVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This method is highly selective and can be optimized for high yield and purity . Another method involves the reaction of benzylamine with thionyl chloride under controlled conditions to produce the desired amine .

Industrial Production Methods

In industrial settings, the production of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of catalysts and specific reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied extensively in medicinal chemistry for its structural analogs and derivatives, which have shown promising biological activities. Researchers focus on modifying the compound's structure to enhance its efficacy and reduce toxicity.

Case Study: Antimalarial Activity

A notable study highlighted the synthesis of derivatives related to 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine that exhibited significant antimalarial properties against Plasmodium falciparum. The lead compound demonstrated enhanced therapeutic efficacy through structural modifications, indicating a pathway for developing new antimalarial agents .

Neuropharmacology

The compound's influence on neurotransmitter systems has been investigated, particularly its role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This receptor is implicated in various neurological disorders.

Case Study: Neurological Implications

Research has demonstrated that compounds structurally related to 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine activate dopaminergic pathways in vitro. Such activation suggests potential applications in treating mood disorders and schizophrenia. The study found that specific substitutions on the phenyl ring could modulate receptor activation levels, opening avenues for new therapeutic strategies .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for developing effective drugs. SAR studies involving 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine have provided insights into how modifications can influence pharmacological effects.

Modification Effect on Activity Reference
Methyl substitution on the phenyl ringIncreased potency against P. falciparum
Alterations at the amine positionEnhanced TAAR1 receptor activation

Therapeutic Potential

The compound's derivatives have been explored for their therapeutic potential beyond antimalarial and neuropharmacological applications.

Case Study: Antidepressant Effects

Recent studies suggest that certain derivatives may exhibit antidepressant-like effects by modulating serotonin and dopamine levels in animal models. The implications of these findings could be significant for developing new antidepressant therapies .

Mechanism of Action

The mechanism by which 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-[3-(4-Methylphenyl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its structural features, which include a phenyl ring substituted with a methyl group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine can be represented as follows:

C16H19N\text{C}_{16}\text{H}_{19}\text{N}

This compound features an ethylamine backbone with two phenyl groups, one of which is substituted with a methyl group. Such structural characteristics are often associated with various biological activities, including neuropharmacological effects.

Pharmacological Activities

1. Antioxidant Activity

Research indicates that compounds similar to 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine exhibit significant antioxidant properties. For instance, studies have shown that related phenethylamines can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), where higher percent inhibition rates correlate with enhanced antioxidant potential .

Compound DPPH Scavenging Activity (%) IC50 (µg/mL)
2-[3-(4-Methylphenyl)phenyl]ethan-1-amine93.75 ± 0.477.12 ± 2.32
BHA (Butylated Hydroxyanisole)Reference-

2. Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For example, derivatives of phenethylamines have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly depending on their structural variations.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings suggest that structural modifications can enhance the antimicrobial efficacy of phenethylamine derivatives .

The biological activities of 2-[3-(4-Methylphenyl)phenyl]ethan-1-amine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways or microbial metabolism.
  • Receptor Modulation: Some derivatives act as modulators for neurotransmitter receptors, impacting neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

Neuropharmacology: Compounds with similar structures have been investigated for their neuroprotective effects. For instance, derivatives have been shown to enhance neurogenesis and protect against neuronal apoptosis in animal models .

Anticancer Research: Some phenethylamine derivatives have demonstrated cytotoxic effects against cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

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